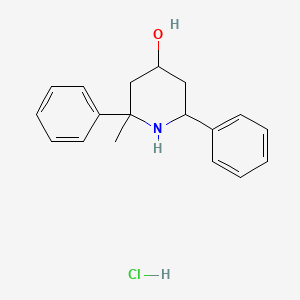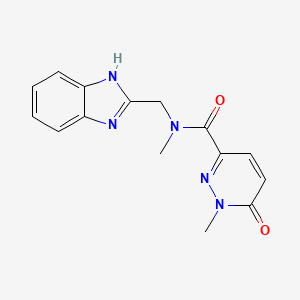![molecular formula C15H18N2O5 B4976685 diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate, also known as DAPMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAPMA is a malononitrile derivative that is widely used in various fields of chemistry, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate is not fully understood. However, it is believed that diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate exerts its biological activity by inhibiting enzymes involved in various cellular processes. For example, diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate can induce apoptosis, or programmed cell death, in cancer cells. diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has also been shown to inhibit the growth of various viruses, including HIV and herpes simplex virus. In addition, diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate in lab experiments is its relatively simple synthesis method. diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate is also relatively stable and can be stored for extended periods of time. However, one limitation of using diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate is its potential toxicity. diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has been shown to be toxic to certain cell types at high concentrations, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research on diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate. One potential application is in the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate and its potential as a therapeutic agent. In addition, diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate could be used in the development of new diagnostic tools for cancer detection. Finally, diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate could be used in the development of new materials with unique properties, such as fluorescent dyes and polymers.
In conclusion, diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has potential applications in medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand the mechanism of action of diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate and its potential as a therapeutic agent and diagnostic tool.
Métodos De Síntesis
Diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate can be synthesized by reacting diethyl malonate with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with malononitrile and acetic anhydride to yield diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate. This synthesis method is relatively simple and can be performed in a laboratory setting with basic equipment.
Aplicaciones Científicas De Investigación
Diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has also been shown to have potential as a diagnostic tool for detecting cancer cells. In addition, diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate has been used in the development of new materials, such as fluorescent dyes and polymers.
Propiedades
IUPAC Name |
diethyl 2-[(4-carbamoylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-21-14(19)12(15(20)22-4-2)9-17-11-7-5-10(6-8-11)13(16)18/h5-9,17H,3-4H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWDFDIMPULGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)
![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![N-(1-{1-[2-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4976709.png)
